tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate
Overview
Description
tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H21N3O3 and a molecular weight of 243.31 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and subsequent amination. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The compound is usually stored under inert gas at low temperatures to prevent degradation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in medicinal chemistry .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its structural similarity to certain biological molecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
- tert-Butyl 4-(benzyloxycarbonylamino)-4-carbamoylpiperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-10(2,3)17-9(16)14-6-4-11(13,5-7-14)8(12)15/h4-7,13H2,1-3H3,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYFNZOBKWUTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441796 | |
Record name | tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288154-18-7 | |
Record name | 1,1-Dimethylethyl 4-amino-4-(aminocarbonyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288154-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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